1-(4-chlorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid
Description
1-(4-Chlorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid is a pyrazole-based compound characterized by a 4-chlorophenyl group at position 1, a furan-2-yl moiety at position 5, and a carboxylic acid functional group at position 3 of the pyrazole ring. The carboxylic acid group at position 3 provides hydrogen-bonding capacity, which is critical for interactions with enzymes or receptors .
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-(furan-2-yl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O3/c15-9-3-5-10(6-4-9)17-12(13-2-1-7-20-13)8-11(16-17)14(18)19/h1-8H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOHPIOKTHWUOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NN2C3=CC=C(C=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of the chlorophenyl group: This step often involves the use of a chlorophenyl hydrazine derivative.
Attachment of the furan ring: This can be done through a coupling reaction, such as a Suzuki or Heck coupling.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(4-chlorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and coupling reagents (e.g., palladium catalysts).
Scientific Research Applications
1-(4-Chlorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid has shown promise in several biological applications:
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The incorporation of the furan ring enhances the compound's ability to inhibit bacterial growth. A study demonstrated that similar pyrazole compounds effectively inhibited various bacterial strains, suggesting that this compound may also possess comparable activity .
Anti-inflammatory Effects
The compound's structural features allow it to interact with cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. Inhibition of these enzymes can lead to reduced inflammation, making this compound a potential candidate for developing anti-inflammatory drugs .
Cancer Research
There is ongoing research into the use of pyrazole derivatives in cancer therapy. Compounds similar to this compound have been investigated for their ability to modulate androgen receptors, which are implicated in prostate cancer progression. This suggests potential applications in treating androgen-dependent cancers .
Material Science Applications
Beyond biological applications, this compound has potential uses in material science:
Synthesis of Novel Materials
The unique structure of this compound can be utilized to synthesize new materials with desirable properties. For instance, its derivatives can be incorporated into polymers or other materials to enhance their thermal stability or mechanical strength .
Photovoltaic Applications
Research into similar pyrazole compounds has indicated their potential as organic semiconductors in photovoltaic devices. The electronic properties of these compounds can be tailored for improved efficiency in solar energy conversion .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Position 1 Modifications
Position 5 Modifications
- 5-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid (4b)
- 5-(2,6-Dimethoxyphenyl)-1-naphthalen-1-yl-1H-pyrazole-3-carboxylate (10g)
Position 3 Modifications
Pharmacological and Functional Comparisons
Receptor Binding Profiles
- Cannabinoid Receptor Interactions The target compound shares structural motifs with SR141716A (a CB1 inverse agonist), but the furan-2-yl group may shift selectivity toward CB2 receptors, similar to WIN 55212-2 . Unlike HU-210 (CB1-selective), the absence of a bicyclic terpenoid moiety in the target compound likely reduces CB1 affinity .
Enzyme Inhibition
Physicochemical Properties
Biological Activity
1-(4-chlorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid, with the molecular formula , is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant studies and data.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzofuran-pyrazole derivatives, including compounds similar to this compound. For instance, one study reported that related compounds exhibited significant broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains .
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives have also been documented. In vitro assays demonstrated that these compounds can stabilize human red blood cell membranes, indicating their potential in reducing inflammation. For example, certain analogs showed HRBC membrane stabilization percentages between 86.70% and 99.25%, suggesting strong anti-inflammatory activity .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been explored extensively. Compounds structurally similar to this compound have shown promising results against various cancer cell lines. In particular, studies indicated that these compounds could induce apoptosis in cancer cells through mechanisms involving caspase activation and p53 expression modulation .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | MIC: 2.50 - 20 µg/mL | |
| Anti-inflammatory | HRBC stabilization: 86.70% - 99.25% | |
| Anticancer | Induced apoptosis in MCF-7 cells |
Detailed Findings
- Antimicrobial Studies : The compound's structure allows it to interact effectively with bacterial enzymes, leading to inhibition of growth in pathogenic bacteria such as E. coli and Staphylococcus aureus .
- Anti-inflammatory Mechanism : The anti-inflammatory activity is likely due to the inhibition of pro-inflammatory cytokines and stabilization of cellular membranes, which prevents lysis during inflammatory responses .
- Anticancer Mechanisms : The anticancer effects are attributed to the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways and modulation of key apoptotic proteins like caspases .
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Pyrazole formation | Hydrazine + β-keto ester, 80°C, DMF | 60–75% | |
| Furan coupling | Pd(OAc)₂, K₂CO₃, toluene, reflux | 40–55% | |
| Carboxylation | CO₂, CuI, DMF, 100°C | 50–65% |
How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in pyrazole-carboxylic acid derivatives?
Basic Research Question
SC-XRD is critical for confirming molecular geometry, hydrogen-bonding networks, and packing motifs. For example, studies on 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid revealed a planar pyrazole ring with dihedral angles of 5.2° between the chlorophenyl and carboxylic acid groups . Key parameters include:
- Data quality : R factor < 0.08 and data-to-parameter ratio > 14 ensure reliability .
- Hydrogen bonding : Intermolecular O–H···N interactions stabilize the crystal lattice, influencing solubility .
How do substituents (e.g., 4-chlorophenyl vs. furan-2-yl) affect the biological activity of pyrazole-carboxylic acid derivatives?
Advanced Research Question
Substituents modulate electronic and steric properties, impacting target binding. For instance:
- 4-Chlorophenyl : Enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets (e.g., carbonic anhydrase inhibitors) .
- Furan-2-yl : Introduces hydrogen-bonding sites via the oxygen atom, potentially improving solubility and interaction with polar residues .
Methodological Insight : Comparative molecular docking studies (e.g., using AutoDock Vina) can quantify binding affinities between derivatives .
How should researchers address contradictions in spectroscopic data (e.g., NMR splitting patterns) for structurally similar pyrazole derivatives?
Advanced Research Question
Contradictions often arise from dynamic effects (e.g., rotamers) or solvent polarity. Strategies include:
- Variable Temperature NMR : Resolves splitting by slowing conformational exchange .
- Solvent Screening : Use deuterated DMSO or CDCl₃ to stabilize specific conformers .
- DFT Calculations : Predict theoretical spectra to assign ambiguous peaks (e.g., furan proton coupling in D₂O vs. DMSO) .
What strategies optimize reaction yields in large-scale synthesis while maintaining purity?
Advanced Research Question
- Catalyst Recycling : Pd nanoparticles immobilized on silica improve efficiency in cross-coupling steps .
- Flow Chemistry : Continuous processes reduce side reactions (e.g., over-oxidation of furan) .
- Purification : Use preparative HPLC with C18 columns (MeCN/H₂O gradient) to separate carboxylated byproducts .
What challenges arise in formulating pyrazole-carboxylic acids for biological assays, and how can they be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
